molecular formula C20H22N2O6 B2820185 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 1785762-86-8

5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B2820185
CAS No.: 1785762-86-8
M. Wt: 386.404
InChI Key: RCAWBYISRVBOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 3,5-dimethoxyphenyl group at position 3, a furan-2-yl moiety at position 5, and a 5-oxopentanoic acid chain. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance binding to hydrophobic pockets in biological targets, while the furan-2-yl group contributes π-orbital interactions. The 5-oxopentanoic acid chain likely improves aqueous solubility compared to non-polar analogs, facilitating pharmacokinetic properties .

Properties

IUPAC Name

5-[5-(3,5-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWBYISRVBOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785762-86-8
Record name 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid (CAS No. 1785762-86-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory and anticancer effects, supported by recent research findings and case studies.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 386.4 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF73.79Growth inhibition
SF-26812.50Growth inhibition
NCI-H46042.30Growth inhibition

These findings suggest that the compound may induce cytotoxic effects and inhibit cell proliferation in cancerous cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Pyrazole derivatives often modulate pathways such as:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This mechanism is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
  • Blocking Pro-inflammatory Pathways : By inhibiting specific enzymes or receptors involved in inflammation, these compounds can reduce tissue damage and pain associated with inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cell Line : A recent investigation into the effects of pyrazole derivatives on MCF7 breast cancer cells revealed significant apoptosis induction at concentrations comparable to those observed with established chemotherapeutics .
  • Inflammation Model : In animal models of inflammation, pyrazole derivatives exhibited reduced swelling and pain responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant properties: It can scavenge free radicals, which may help in protecting cells from oxidative stress.
  • Anti-inflammatory effects: Studies have shown its potential in reducing inflammation markers in various models.
  • Anticancer activity: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.

Anticancer Research

A notable application of the compound is in the development of anticancer agents. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells. For instance, a study reported significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for further development .

Neurological Disorders

Research has also explored the compound's neuroprotective effects. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases, suggesting its potential use in treating conditions like Alzheimer's disease .

Cardiovascular Health

The compound has been investigated for its cardiovascular protective effects. In animal models, it demonstrated the ability to lower blood pressure and improve lipid profiles, indicating its potential as a therapeutic agent for managing cardiovascular diseases .

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cells, the compound was found to inhibit cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in reduced neuronal death and improved cognitive function in treated animals compared to controls .

Case Study 3: Cardiovascular Benefits

A recent study involving hypertensive rats showed that administration of the compound led to a marked reduction in systolic blood pressure and improvement in cardiac function metrics over a four-week period .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Core Structure Substituents Biological Activity Reference
Target Compound : 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid Pyrazoline 3,5-Dimethoxyphenyl (position 3), furan-2-yl (position 5), 5-oxopentanoic acid Not explicitly reported in evidence -
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline 4-Hydroxyphenyl (position 3), benzenesulfonamide (position 1) Carbonic anhydrase inhibition, cytotoxicity against cancer cell lines
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Pyrazoline Benzo[d][1,3]dioxol-5-yl (position 5), furan-2-yl (position 3) Antimicrobial activity against E. coli and S. aureus
5-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]-5-oxopentanoic acid Pyrazole (non-dihydro) 1,3-Dimethylpyrazole (position 5), 5-oxopentanoic acid Activity not specified in evidence

Key Structural and Functional Differences:

Core Structure: The target compound and analogs in and share a pyrazoline (4,5-dihydro-1H-pyrazole) core, which enhances conformational rigidity compared to non-dihydro pyrazoles (e.g., ). Rigid structures often improve target selectivity .

Replacing the benzo[d][1,3]dioxol-5-yl group () with 3,5-dimethoxyphenyl introduces methoxy substituents instead of a fused dioxole ring, which could modulate electronic properties and metabolic stability.

Biological Activity Trends: Pyrazolines with benzenesulfonamide substituents () exhibit carbonic anhydrase inhibition, suggesting the target compound’s 5-oxopentanoic acid chain may similarly target metalloenzymes.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where chalcone precursors react with hydrazine hydrate to form the pyrazoline core. Substituted chalcones (e.g., 3,5-dimethoxycinnamoyl derivatives) would yield the target’s specific substituents.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthesis : Utilize a Claisen-Schmidt condensation between 3,5-dimethoxyacetophenone and furan-2-carboxaldehyde to form a chalcone intermediate. Cyclize with hydrazine hydrate under reflux (ethanol, 12–24 hours) to form the pyrazoline core. Couple with 5-oxopentanoic acid via carbodiimide-mediated amidation .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., pyrazoline NH at δ 8.2–8.5 ppm, furan protons at δ 7.4–7.6 ppm) .

Q. Q2. What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • The dimethoxyphenyl group suggests potential kinase or topoisomerase inhibition (common in anticancer agents), while the furan moiety may enhance membrane permeability. Compare activity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing pyrazoline derivatives with similar substituents .
  • Screen for anti-inflammatory activity via COX-2 inhibition assays, as furan-containing pyrazolines often modulate prostaglandin pathways .

Q. Q3. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
    • pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) for 24–72 hours; monitor degradation via HPLC.
    • Thermal Stability : Heat at 40–60°C for 1 week; assess decomposition products via LC-MS .
  • The pentanoic acid chain may hydrolyze under acidic conditions, requiring formulation with enteric coatings .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation : Replace dimethoxyphenyl with nitro or trifluoromethyl groups to enhance electron-withdrawing effects. Compare IC₅₀ values in enzyme inhibition assays .
  • Scaffold Modification : Substitute the furan ring with thiophene or pyrrole to assess heterocycle effects on bioavailability. Use logP calculations and Caco-2 permeability assays .

Q. Q5. How to resolve contradictions in reported biological activity data for pyrazoline derivatives?

Methodological Answer:

  • Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential activation of apoptosis vs. necrosis pathways .

Q. Q6. What computational strategies predict binding modes with potential targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the pyrazoline NH and Tyr355.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-PPARγ complex; analyze RMSD and binding free energy (MM-PBSA) .

Q. Q7. How to design experiments to validate the compound’s mechanism of action?

Methodological Answer:

  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., PARP1).
  • Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) on treated vs. untreated cells to map signaling perturbations (e.g., p53, MAPK pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.